Welcome to the BenchChem Online Store!
molecular formula C8H5ClF2O2 B177954 Methyl 2-chloro-4,5-difluorobenzoate CAS No. 128800-36-2

Methyl 2-chloro-4,5-difluorobenzoate

Cat. No. B177954
M. Wt: 206.57 g/mol
InChI Key: AYXSLWFGIGSIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07872018B2

Procedure details

To 2-chloro-4,5-difluoro-benzoic acid methyl ester (119, 5.70 g, 0.0276 mol) in tetrahydrofuran (120.0 mL), 1.00 M of lithium tetrahydroaluminate in tetrahydrofuran (30.0 mL) was added slowly under an atmosphere of nitrogen. The reaction was stirred at room temperature for 4 hours, followed by adding sodium sulfate decahydrate. After 30 minutes, the reaction mixture was filtered, concentrated and purified with silica gel column chromatography eluting with 8% methanol in dichloromethane to give a white solid (120, 4.20 g, 85.2%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:5]=1[Cl:12].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.[AlH4-].[Li+]>[Cl:12][C:5]1[CH:6]=[C:7]([F:11])[C:8]([F:10])=[CH:9][C:4]=1[CH2:3][OH:2] |f:1.2.3.4.5.6.7.8.9.10.11.12.13,15.16|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)F)F)Cl)=O
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[AlH4-].[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatography
WASH
Type
WASH
Details
eluting with 8% methanol in dichloromethane
CUSTOM
Type
CUSTOM
Details
to give a white solid (120, 4.20 g, 85.2%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C(C=C(C(=C1)F)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.